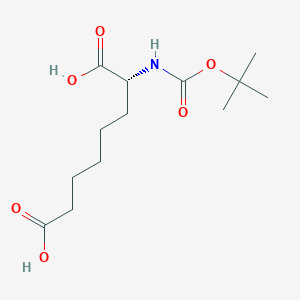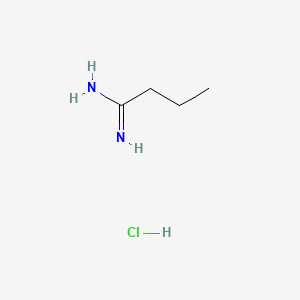
2-(2-aminophenyl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2-aminophenyl)-N,N-dimethylacetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the exact compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are explored, which can provide insights into the behavior of 2-(2-aminophenyl)-N,N-dimethylacetamide.
Synthesis Analysis
The synthesis of related compounds involves the reaction of amines with carboxylic acids or their derivatives. For instance, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is synthesized and used for the protection of carboxylic acids, which are stable under basic conditions and can be converted into indolylamides and subsequently to other functional groups . Another synthesis approach involves the reaction of N-phthaloylglycine to produce bisphosphonic acid derivatives, which can be further modified to produce N-methylated and N,N-dimethylated derivatives . These methods suggest that the synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide could potentially involve similar strategies, such as the reaction of 2-aminophenyl derivatives with acylating agents in the presence of dimethylating reagents.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been synthesized and characterized by mass spectrometry, IR, and NMR spectroscopy, with X-ray crystallography confirming the presence of intra- and intermolecular hydrogen bonds . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been elucidated and shown to exhibit intermolecular hydrogen bonds, which are crucial for its biological activity . These studies indicate that the molecular structure of 2-(2-aminophenyl)-N,N-dimethylacetamide would likely be characterized by similar techniques to determine its conformation and potential for intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by their functional groups and molecular structure. For instance, the presence of amide groups in N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide allows for an extensive investigation of their vibrational characteristics and the influence of substituents on their reactivity . The chemical reactions of 2-(2-aminophenyl)-N,N-dimethylacetamide would likely be influenced by the amine and amide functionalities, which could participate in various organic transformations, including acylation, alkylation, and hydrogen bonding interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through spectroscopic and computational studies. The vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide have been investigated to understand the steric effects of substituents on the amide group . These findings can be extrapolated to predict the properties of 2-(2-aminophenyl)-N,N-dimethylacetamide, such as its solubility, melting point, and reactivity, which are essential for its practical applications in chemical synthesis and drug development.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Secondary Amides
- Summary of Application: This compound is used in the synthesis of secondary amides, which have significant relevance in pharmaceutical applications .
- Methods of Application: An efficient method for synthesizing secondary amides has been developed utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .
- Results or Outcomes: The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates . Notably, the leaving group can be easily recuperated as a carbonylated N-heterocycle .
2. Anticancer Activity
- Summary of Application: Ruthenium(II/III) complexes of 2-aminophenyl benzimidazole have been synthesized and characterized, and their chemotherapeutic potential evaluated .
- Methods of Application: The interaction of the compounds with DNA was studied by both UV-Visible and fluorescence spectroscopies . The in vitro cytotoxicity of the compounds was tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2) .
- Results or Outcomes: Compound 2 was the most potent against cancer cells . The cytotoxic effect of compound 2 is shown to correlate with the ability of the Ru(III) complex to induce apoptosis and to cause cell-cycle arrest in the G2/M phase . Notably, both compounds were inactive in the noncancerous cell line . The anticancer effect of compound 2 has also been studied in an EAC (Ehrlich Ascites Carcinoma) mouse model . The activity of the complex was more pronounced in vivo, with removal of the cancer burden at doses that resulted in only low levels of hepatotoxicity and nephrotoxicity .
3. Solid-Phase Synthesis
- Summary of Application: 2-benzothiazoles and 2-(aminophenyl)benzothiazoles represent biologically interesting heterocycles with high pharmacological activity . The combination of these heterocycles with amino acids and peptides is of special interest .
- Methods of Application: The synthesis involves the combination of 2-(aminophenyl)benzothiazoles with amino acids and peptides . The specific methods and procedures for this synthesis are not detailed in the source.
- Results or Outcomes: Such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl . The specific results or outcomes are not detailed in the source.
4. Ruthenium-DMSO-Based Complexes
- Summary of Application: Ruthenium-DMSO-based complexes of 2-aminophenyl benzimidazole have been synthesized and characterized, and their chemotherapeutic potential evaluated .
- Methods of Application: The interaction of the compounds with DNA was studied by both UV-Visible and fluorescence spectroscopies . The in vitro cytotoxicity of the compounds was tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2) .
- Results or Outcomes: Compound 2 was the most potent against cancer cells . The cytotoxic effect of compound 2 is shown to correlate with the ability of the Ru (III) complex to induce apoptosis and to cause cell-cycle arrest in the G2/M phase . Notably, both compounds were inactive in the noncancerous cell line . The anticancer effect of compound 2 has also been studied in an EAC (Ehrlich Ascites Carcinoma) mouse model . The activity of the complex was more pronounced in vivo, with removal of the cancer burden at doses that resulted in only low levels of hepatotoxicity and nephrotoxicity .
Zukünftige Richtungen
While specific future directions for “2-(2-aminophenyl)-N,N-dimethylacetamide” are not available, research into similar compounds like 2-aminobenzothiazoles is ongoing. These compounds have shown potential in various applications in synthetic organic chemistry and biological fields due to their potent pharmacological activities .
Eigenschaften
IUPAC Name |
2-(2-aminophenyl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJSFPAIYHSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512275 |
Source


|
| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminophenyl)-N,N-dimethylacetamide | |
CAS RN |
86162-60-9 |
Source


|
| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

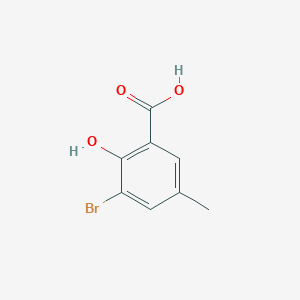

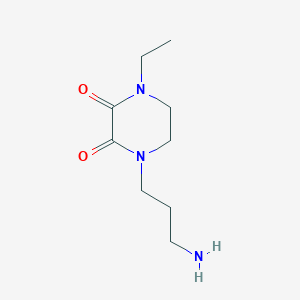
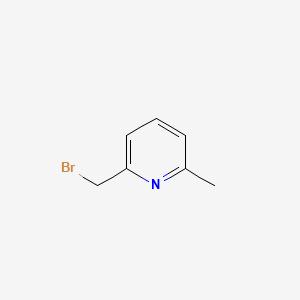
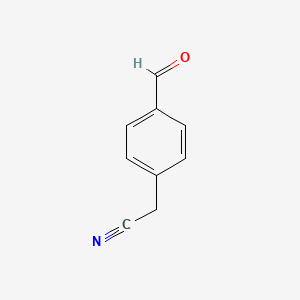
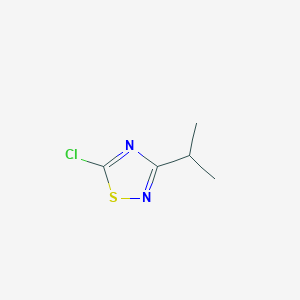



![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)
